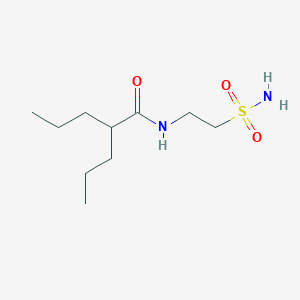
Valproryl taurinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valproryl taurinamide is a derivative of valproic acid and taurine, designed to combine the beneficial properties of both compounds. Valproic acid is widely used as an anticonvulsant and mood-stabilizing drug, while taurine is an amino acid known for its neuroprotective and antioxidant properties. This compound aims to harness the therapeutic effects of both parent compounds, potentially offering enhanced efficacy and reduced side effects .
准备方法
Synthetic Routes and Reaction Conditions: Valproryl taurinamide can be synthesized through a series of chemical reactions involving valproic acid and taurine. The synthesis typically involves the activation of valproic acid, followed by its reaction with taurine to form the desired amide bond. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Valproryl taurinamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .
科学研究应用
Valproryl taurinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential neuroprotective and antioxidant effects, particularly in models of neurodegenerative diseases.
Medicine: Explored as a potential anticonvulsant and mood-stabilizing agent, with studies indicating its efficacy in reducing seizure activity and stabilizing mood in animal models
作用机制
The mechanism of action of valproryl taurinamide involves multiple pathways:
Anticonvulsant Activity: Similar to valproic acid, it increases gamma-aminobutyric acid (GABA) levels in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability.
Neuroprotective Effects: Taurine’s antioxidant properties help protect neurons from oxidative stress and excitotoxicity, potentially reducing damage in neurodegenerative conditions.
Mood Stabilization: The combined effects of valproic acid and taurine may contribute to mood stabilization by modulating neurotransmitter levels and reducing inflammation .
相似化合物的比较
Valproic Acid: A widely used anticonvulsant and mood stabilizer with known side effects such as hepatotoxicity and teratogenicity.
Taurine: An amino acid with neuroprotective and antioxidant properties, but limited ability to cross the blood-brain barrier.
N-Methyl-Valproryl Taurinamide: A derivative with enhanced anticonvulsant activity but increased risk of teratogenicity.
N,N-Dimethyl-Valproryl Taurinamide: Another derivative with potent anticonvulsant effects but higher metabolic instability .
Uniqueness of Valproryl Taurinamide: this compound stands out due to its balanced profile of anticonvulsant efficacy, neuroprotective effects, and reduced side effects compared to its parent compounds and other derivatives. Its unique combination of valproic acid and taurine properties makes it a promising candidate for further development as a therapeutic agent .
属性
CAS 编号 |
481067-09-8 |
|---|---|
分子式 |
C10H22N2O3S |
分子量 |
250.36 g/mol |
IUPAC 名称 |
2-propyl-N-(2-sulfamoylethyl)pentanamide |
InChI |
InChI=1S/C10H22N2O3S/c1-3-5-9(6-4-2)10(13)12-7-8-16(11,14)15/h9H,3-8H2,1-2H3,(H,12,13)(H2,11,14,15) |
InChI 键 |
VCMUZAAMKDRSML-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)

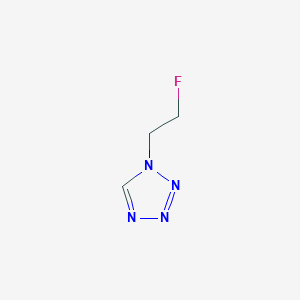
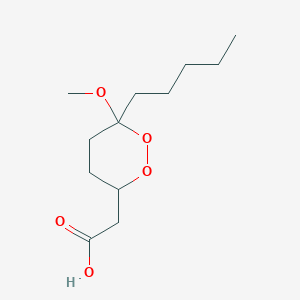
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
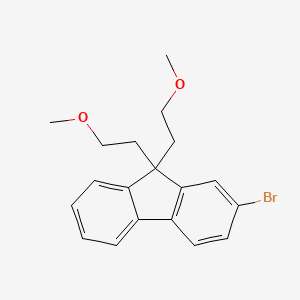
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
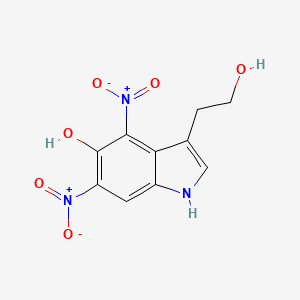
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
